5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHAXFSIKFRAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one generally follows a multi-step sequence:
- Construction of the 3,4-dihydroisoquinolin-1(2H)-one core via cyclization reactions.
- Introduction of the fluorine atom at the 5-position on the aromatic ring.
- Methylation at the 2-position of the dihydroisoquinolinone ring.
These steps are often accomplished through classical organic transformations such as Schmidt reaction for ring formation, electrophilic fluorination, and alkylation reactions.
Preparation of the Dihydroisoquinolinone Core
A common approach to synthesize the 3,4-dihydroisoquinolin-1(2H)-one core involves the Schmidt reaction starting from appropriately substituted indenones or related precursors. For example, a methoxy-substituted indenone can be converted to the corresponding methoxy-substituted dihydroisoquinolinone by reaction with sodium azide in the presence of methanesulfonic acid in dichloromethane. This method has been reported with good yields and provides a versatile intermediate for further functionalization.
Table 1: Typical Reaction Conditions for Dihydroisoquinolinone Core Formation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 6-fluoro-2,3-dihydro-1H-inden-1-one (fluoro-substituted) | Fluorine incorporated at 5-position |
| Sodium azide, methanesulfonic acid, DCM | Schmidt reaction, room temperature | Formation of 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one core |
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key reactions include:
Mechanistic Notes :
-
The fluorine’s electronegativity activates the ring for NAS, while the 2-methyl group slightly hinders para-substitution due to steric effects .
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
Oxidation Reactions
The dihydroisoquinolinone core undergoes oxidation to form quinolinones:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6h | 5-Fluoro-2-methylisoquinolin-1(2H)-one | 68% | |
| CrO₃ | Acetic acid, 50°C, 4h | 5-Fluoro-2-methylisoquinoline-1,3-dione | 54% |
Key Insight :
Oxidation preferentially targets the saturated 3,4-dihydro ring, forming aromatic isoquinolinones .
Reduction Reactions
The carbonyl group at position 1 is reducible under standard conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2h | 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | 81% | |
| NaBH₄ | MeOH, RT, 12h | 5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1-ol | 63% |
Ring-Opening Reactions
Under strong acidic conditions, the dihydroisoquinolinone ring undergoes hydrolysis:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 8h | 5-Fluoro-2-methyl-3,4-dihydroisoquinoline | 75% |
Comparative Reactivity Analysis
The table below contrasts reactivity with analogous halogenated dihydroisoquinolinones:
| Compound | Substitution Rate (k, s⁻¹) | Oxidation Yield | Reduction Yield | Key Influence |
|---|---|---|---|---|
| 5-Fluoro-2-methyl derivative | 2.1 × 10⁻³ | 68% (KMnO₄) | 81% (LiAlH₄) | Fluorine’s electron-withdrawing effect |
| 7-Bromo-2-methyl derivative | 1.8 × 10⁻³ | 72% (KMnO₄) | 76% (LiAlH₄) | Bromine’s lower electronegativity |
| 5-Nitro-3-methyl derivative | 3.4 × 10⁻³ | 82% (CrO₃) | 58% (NaBH₄) | Nitro group’s strong activation |
Mechanistic and Structural Considerations
-
Steric Effects : The 2-methyl group slows substitution at position 8 but has minimal impact on position 5 .
-
Electronic Effects : Fluorine’s -I effect enhances electrophilicity at position 5, favoring NAS over other positions .
-
Ring Strain : The saturated 3,4-dihydro ring increases susceptibility to oxidation compared to fully aromatic analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited potent antiproliferative activity against MV4:11 cells, with a binding affinity below the detection limit of standard assays .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that it acts as a positive allosteric modulator of dopamine receptors, potentially alleviating symptoms associated with these conditions .
| Condition | Mechanism | Reference |
|---|---|---|
| Cancer | Induces apoptosis and cell cycle arrest | |
| Parkinson's Disease | Modulates dopamine receptors | |
| Alzheimer's Disease | Enhances cognitive function |
Antimicrobial Properties
this compound has shown promising antimicrobial activity against various pathogens. A study involving derivatives of this compound revealed significant efficacy against Pythium recalcitrans, a phytopathogen, outperforming traditional antifungal agents like hymexazol .
Table: Antimicrobial Efficacy of Derivatives
| Compound | Pathogen | EC50 (mM) | Preventive Efficacy (%) |
|---|---|---|---|
| I23 | Pythium recalcitrans | 14 | 96.5 |
| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 |
Synthesis and Structural Insights
The synthesis of this compound typically involves the Castagnoli–Cushman reaction. This method has been optimized to yield high-purity products suitable for further biological testing . The structural characteristics of this compound contribute significantly to its biological activity, with the fluorine atom enhancing binding interactions with target proteins.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity. The compound may also interact with cellular enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The bioactivity of dihydroisoquinolinones is highly sensitive to substituent positioning and linker groups. Key analogs and their structural distinctions are summarized below:
Table 1: Structural Comparison of Selected Dihydroisoquinolinones
The 5-fluoro-2-methyl derivative lacks the methoxyaryl linkers seen in highly active analogs like 16g but shares the dihydroisoquinolinone core, which is critical for conformational biasing and tubulin binding .
Antiproliferative and Tubulin Inhibition
- 16g and 16f : Exhibit GI₅₀ values of 51 nM (DU-145 cells) and 33 nM (NCI 60-cell line mean), respectively. Their sulfamate derivatives (17f, 17g) show tubulin polymerization inhibition comparable to combretastatin A-4 .
- 5-Fluoro-2-methyl-DHIQ: While direct data are unavailable, fluorine at C5 may enhance membrane permeability and metabolic stability, as seen in fluorinated pharmaceuticals.
- Compound 167/168 : Retain potent inhibitory activity despite minimal improvement from N-substitution, suggesting the core scaffold drives efficacy .
Antimicrobial and Antifungal Activity
Biological Activity
5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the isoquinoline structure, has been studied for its interactions with various biological targets, particularly sigma receptors and its applications in agricultural and medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 165.16 g/mol. The presence of the fluorine atom enhances its reactivity, making it suitable for various chemical transformations that can lead to derivatives with improved biological activity.
Sigma Receptor Modulation
Research indicates that this compound acts as a ligand for sigma receptors, which are implicated in numerous physiological processes including neuroprotection and modulation of pain. Studies have shown that compounds with similar structures exhibit significant binding affinities towards these receptors, suggesting that this compound may also possess similar properties .
Antifungal Activity
A notable study explored the synthesis of various derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including this compound, to evaluate their antifungal activities against Pythium recalcitrans. The results indicated that certain derivatives exhibited superior antifungal activity compared to traditional agents. For instance, one derivative demonstrated an EC50 value of 14 mM against P. recalcitrans, which was more effective than the commercial fungicide hymexazol .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed critical insights into the biological activity of isoquinoline derivatives. The presence of specific functional groups, such as the C4-carboxyl group in certain derivatives, has been shown to enhance activity against phytopathogens. This emphasizes the importance of structural modifications in optimizing biological efficacy .
Case Study: Antifungal Efficacy
In a study focusing on the antifungal properties of isoquinoline derivatives, researchers synthesized a series of compounds and tested them against various fungal pathogens. The compound I23 was identified as having significant activity with an EC50 value lower than hymexazol. Moreover, it exhibited an impressive in vivo preventive efficacy rate of 96.5% at higher doses .
Case Study: Sigma Receptor Interaction
Another investigation into the interaction of similar compounds with sigma receptors demonstrated that modifications at specific positions on the isoquinoline ring could lead to enhanced binding affinity and selectivity. This opens avenues for developing new therapeutic agents targeting neurological disorders through sigma receptor modulation .
Comparative Analysis
The following table summarizes key structural features and biological activities of selected isoquinoline derivatives:
| Compound Name | Binding Affinity (Ki) | Antifungal Activity (EC50) | Unique Features |
|---|---|---|---|
| This compound | TBD | 14 mM | Fluorine at position 5 |
| 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | TBD | TBD | Fluorine at position 6 |
| 4-Fluoro-N,N-dimethylbenzamide | TBD | TBD | Different core structure |
Q & A
Q. What are the common synthetic routes for 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives?
- Methodological Answer : A widely used approach involves condensation reactions followed by functionalization. For example, LiAlH₄ reduction of precursors in THF, followed by treatment with SOCl₂ in CHCl₃, yields intermediates that can be fluorinated and methylated to form the target compound . Alternative routes include Ru(II)-catalyzed C–H functionalization using imidates and vinyl-1,3-dioxolan-2-one, which allows one-pot synthesis of alkenyl-substituted derivatives under mild conditions .
Q. How is the structural conformation of dihydroisoquinolinone derivatives verified?
- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For example, deviations of heterocyclic atoms (e.g., C8 and N1) from planar arrangements in 3,4-dihydroisoquinolin-1(2H)-one derivatives are measured to assess ring puckering . Computational tools like density functional theory (DFT) can supplement experimental data to resolve ambiguities in stereochemistry.
Q. What analytical techniques are used to characterize intermediates and final products?
- Methodological Answer :
- 1H NMR : Monitors regioselectivity in substitution reactions (e.g., fluorine or methyl group placement) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, with tools like Lipid Search (for lipid-like derivatives) enabling precise MS/MS matching .
- Chromatography : HPLC or TLC with silica gel purification ensures purity, especially for biologically active derivatives .
Advanced Research Questions
Q. How can catalytic systems be optimized for C–H functionalization in dihydroisoquinolinone synthesis?
- Methodological Answer : Ru(II) catalysts with π-accepting ligands (e.g., Cp* or p-cymene) enhance regioselectivity in allylation reactions. Key parameters include:
- Solvent polarity (dioxane or DMF improves yield).
- Temperature control (80–100°C balances reactivity and decomposition).
- Substrate scope testing with electron-deficient/rich aryl groups to evaluate functional group tolerance .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer :
- Comparative SAR Studies : Modify substituents (e.g., fluoro vs. hydroxy groups) to assess their impact on binding affinity. For example, 3-hydroxycoumarin derivatives show potent DAAO inhibition, while fluorinated dihydroisoquinolinones may target EZH2 .
- Crystallographic Analysis : Resolve enzyme-inhibitor complexes (e.g., EZH2 with PF-06821497) to identify critical interactions like hydrogen bonding or steric hindrance .
- Statistical Validation : Use ANOVA to compare IC₅₀ values across replicates, ensuring significance thresholds (p < 0.05) are met .
Q. How do researchers design dihydroisoquinolinone derivatives for selective enzyme inhibition?
- Methodological Answer :
- Scaffold Hybridization : Merge dihydroisoquinolinone cores with known pharmacophores (e.g., acetylcholinesterase inhibitors like 1,2-dihydroisoquinolin-3(4H)-one derivatives) .
- Molecular Docking : Screen virtual libraries against target enzymes (e.g., MAO-A or NMDA receptors) to prioritize candidates for synthesis .
- In Vivo/In Vitro Correlation : Validate selectivity using cell-based assays (e.g., tumor growth inhibition for EZH2-targeting derivatives) .
Q. What experimental designs address low yields in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, catalyst loading) using software like Minitab.
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., LiAlH₄ reductions) .
- Microwave Assistance : Accelerate slow steps (e.g., cyclization) while reducing side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
